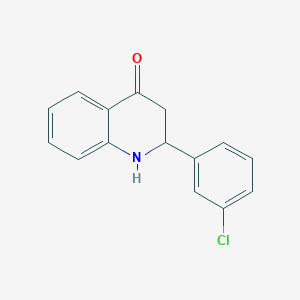

2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one

Description

Properties

Molecular Formula |

C15H12ClNO |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C15H12ClNO/c16-11-5-3-4-10(8-11)14-9-15(18)12-6-1-2-7-13(12)17-14/h1-8,14,17H,9H2 |

InChI Key |

IWCWTZCMZYDBCM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired quinolinone.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has demonstrated that dihydroquinolin-4(1H)-one derivatives possess significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study highlighted the synthesis of derivatives that showed potent activity against resistant strains of bacteria, suggesting their utility in combating antibiotic resistance .

2. Anticancer Properties

Dihydroquinolin-4(1H)-one derivatives have been investigated for their anticancer effects. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A specific compound within this class demonstrated effectiveness against breast cancer cell lines by disrupting cell cycle progression and promoting cell death .

3. Cholinesterase Inhibition

Another notable application is in neuropharmacology, where 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one has been studied as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, and their inhibition can enhance cholinergic transmission, which is beneficial in treating Alzheimer's disease .

Synthetic Applications

1. Organic Synthesis

The unique structure of 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. Researchers have utilized this compound in the development of new synthetic methodologies that expand the horizons of organic chemistry .

2. Agrochemical Development

Compounds from the dihydroquinolinone family are also being explored for their potential as agrochemicals. Their biological activity suggests they could be developed into effective pesticides or herbicides. Research has indicated that modifications to the dihydroquinolinone structure can enhance its efficacy against specific pests or pathogens .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(3-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one are best understood through comparison with structurally related analogs. Key differences arise from substituent type, position, and stereochemistry.

Key Observations

Substituent Position and Halogen Effects: The 3-chlorophenyl group in the target compound likely induces distinct electronic and steric effects compared to the 4-chlorophenyl isomer (). The meta-Cl substitution may reduce symmetry, affecting crystallization and intermolecular interactions (e.g., weaker N–H···O bonds but stronger C–Cl···π or Cl···Cl contacts) .

Biological Activity :

- Analogs with sulfonyl groups at position 1 (e.g., compound 5a) show exceptional cytotoxicity (IC₅₀ = 0.15 μM in HL-60 cells), attributed to the sulfonyl group’s electron-withdrawing effects, which enhance DNA damage and apoptosis induction .

- The 3,5-dimethoxyphenyl derivative () demonstrates antioxidant activity linked to its electron-donating methoxy groups, which stabilize radical intermediates .

Synthetic Methodologies :

- The MCAP protocol () achieves near-quantitative yields for 2-phenyl derivatives but requires optimization for bulky substituents (e.g., 3-chlorophenyl) due to steric hindrance .

- Palladium-catalyzed methods () enable efficient intramolecular cyclization but are sensitive to substituent electronic effects, limiting applicability to electron-deficient aryl groups .

Structural and Crystallographic Insights :

- The 3-methylidene group in compound 5a introduces rigidity, favoring planar conformations that enhance DNA intercalation .

- Crystal structures of CMQ () highlight the role of halogen substituents in directing molecular packing via C–Cl···O interactions, which may influence solubility and bioavailability .

Biological Activity

2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the class of dihydroquinolinones, which have garnered attention for their diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on recent research findings.

Synthesis

The synthesis of 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the condensation of an appropriate amine with a carbonyl compound, followed by cyclization and reduction steps. The use of metal-free conditions has been reported to enhance yields and simplify the process, making it more environmentally friendly .

Biological Activity Overview

The biological activities of 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one include:

- Anticancer Activity : Studies have demonstrated that derivatives of dihydroquinolinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting growth in prostate carcinoma (DU145) and breast adenocarcinoma (MCF7) cell lines .

- Cholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of cholinesterases (AChE and BChE), which are critical targets in the treatment of Alzheimer's disease. Compounds have shown IC50 values in the micromolar range, indicating strong inhibitory potential .

- Antimicrobial Properties : The dihydroquinolinone framework has also been associated with antibacterial and antifungal activities. Research indicates that modifications to the phenyl ring can enhance these properties, suggesting a structure-activity relationship that merits further investigation .

Case Study 1: Anticancer Evaluation

In a study evaluating various dihydroquinolinone derivatives, compound 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one was tested against several cancer cell lines. It demonstrated a notable reduction in cell viability at concentrations as low as 10 µM, particularly in MCF7 cells where it achieved a 70% reduction in proliferation compared to control groups .

Case Study 2: Cholinesterase Inhibition

A series of synthesized compounds including 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one were assessed for their ability to inhibit AChE and BChE. The compound exhibited an IC50 value of approximately 1.5 µM for AChE inhibition, comparable to standard drugs like galantamine. Docking studies revealed favorable binding interactions within the active site of the enzyme, suggesting a mechanism of competitive inhibition .

Data Tables

| Compound Name | Activity Type | IC50 (µM) | Cell Line/Target |

|---|---|---|---|

| 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | Anticancer | 10 | MCF7 |

| 2-(3-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | AChE Inhibition | 1.5 | AChE |

| Other Derivatives | Antibacterial | Varies | Various bacterial strains |

Q & A

Q. How to address irreproducible catalytic activity in ionic liquid-mediated syntheses?

Q. Why do computational predictions of solubility conflict with experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.